molecular formula C11H15NO2 B1418133 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime CAS No. 50849-50-8

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

Cat. No.: B1418133
CAS No.: 50849-50-8
M. Wt: 193.24 g/mol
InChI Key: JPVAJIHITBSSAM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is a hydroxyl-substituted aromatic oxime characterized by a tert-butyl group at the 5-position of the benzene ring. This structural feature confers enhanced steric hindrance and lipophilicity compared to simpler oximes. The compound is primarily utilized in research settings, particularly in coordination chemistry and as a ligand precursor due to its ability to form stable complexes with transition metals .

Properties

IUPAC Name

4-tert-butyl-2-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAJIHITBSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231054
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50849-50-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50849-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthesis

The laboratory synthesis of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime typically involves the following steps:

  • Reactants : 5-(tert-butyl)-2-hydroxybenzaldehyde and hydroxylamine hydrochloride.
  • Conditions : The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide at room temperature.
  • Yield and Purity : High purity levels are achieved through this method, making it suitable for both laboratory and industrial applications.

Table 1: Laboratory Synthesis Overview

Step Description Conditions Yield
1 Reactants 5-(tert-butyl)-2-hydroxybenzaldehyde + Hydroxylamine hydrochloride High
2 Reaction Medium Aqueous or alcoholic medium with sodium hydroxide High purity
3 Temperature Room temperature High yield

Industrial Production Methods

Industrial production of this compound utilizes continuous flow processes to enhance efficiency and reduce environmental impact.

  • Flow Reactors : These allow for efficient mixing and reaction of starting materials, resulting in higher yields and reduced reaction times.
  • Economic and Environmental Benefits : Minimizes reagent and solvent consumption, making the process more economical and environmentally friendly.

Table 2: Industrial Production Overview

Aspect Description Benefits
1 Flow Reactors Higher yields, reduced reaction times
2 Reagent and Solvent Use Minimized consumption, more economical and environmentally friendly
3 Scale Suitable for large-scale industrial applications

Alternative Synthesis Methods

While the primary method involves hydroxylamine hydrochloride, other oximation reactions can be performed using different conditions and catalysts. For example, oxalic acid can be used as a catalyst under reflux conditions for various aldehydes and ketones. However, specific conditions for this compound synthesis typically involve hydroxylamine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are valuable intermediates in organic synthesis.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Nitrile oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime involves the formation of stable complexes with metal ions. The oxime group acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates its extraction from aqueous solutions. The molecular targets include metal ions such as copper, which form strong complexes with the oxime ligand .

Comparison with Similar Compounds

5-Dodecyl-2-hydroxybenzaldehyde Oxime

Structure and Properties :

  • Features a long dodecyl (C12) alkyl chain at the 5-position instead of tert-butyl.
  • Increased lipophilicity due to the linear alkyl chain, making it more suitable for applications requiring hydrophobic interactions.
  • CAS: 77635-32-6 .

Key Difference :

  • The dodecyl chain enhances solubility in non-polar solvents, whereas the tert-butyl group in the target compound balances steric bulk with moderate hydrophobicity .

4-Methylpentan-2-one Oxime

Structure and Properties :

  • A non-aromatic oxime with a branched aliphatic backbone (CAS: 105-44-2).
  • Lower molecular weight and simpler structure compared to aromatic oximes.

Hazard Profile :

  • Classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), and Eye Irrit. 2 (H319), aligning with general oxime toxicity trends .

Key Difference :

  • Lacks the aromatic ring and tert-butyl group, reducing its utility in metal coordination but increasing volatility and reactivity in aliphatic systems .

Phosgene Oxime

Structure and Properties :

  • A highly reactive, non-aromatic oxime (CX, Cl₂CNOH) with extreme toxicity.
  • Acts as a vesicant and pulmonary irritant, with AEGL-1 (10-minute exposure) as low as 0.007 mg/m³ .

Key Difference :

  • The presence of chlorine and nitro groups in phosgene oxime drives its acute toxicity, whereas the tert-butyl and hydroxyl groups in the target compound mitigate reactivity .

Complex Silyl-Protected Oxime (CAS: 102487-55-8)

Structure and Properties :

  • Contains a tert-butyldimethylsilyl (TBS) protecting group and dioxolane rings.
  • Designed for specialized synthetic applications, such as asymmetric synthesis or chiral ligand preparation .

Key Difference :

  • The TBS group enhances stability during multi-step syntheses, a feature absent in the target compound. However, the latter’s simpler structure allows for easier functionalization .

Biological Activity

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is an organic compound with notable biological activities, primarily due to its structural features, including a tert-butyl group, hydroxyl group, and oxime functional group. This article delves into its biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it is characterized by the following features:

  • Hydroxyl Group : Contributes to its solubility and reactivity.
  • Oxime Functional Group : Imparts unique chemical properties that facilitate metal ion complexation.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The oxime group acts as a chelating agent, forming stable complexes with metal ions such as copper. This interaction is crucial for various biological processes, including enzyme regulation and metal homeostasis.
  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This inhibition occurs through binding at the active sites of these enzymes.
  • Signaling Pathway Modulation : It influences the p16-pRb signaling pathway, which is vital for cell cycle regulation. Such modulation may have implications in cancer therapy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
  • Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
  • Anticancer Potential : By modulating signaling pathways involved in cell proliferation, it may serve as a candidate for cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits COX enzymes; reduces inflammation in animal models
AntioxidantScavenges free radicals; protects cells from oxidative damage
AnticancerModulates p16-pRb signaling; potential in cancer therapies

Case Study: Inhibition of COX Enzymes

In laboratory settings, this compound was tested for its effects on COX enzyme activity. The compound showed significant inhibition at concentrations as low as 5 µM, highlighting its potential as an anti-inflammatory agent without notable cytotoxicity to normal cells.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 5-(tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This process ensures high purity and yield, making it suitable for both laboratory and industrial applications.

Table 2: Synthesis Overview

StepDescription
Reactants5-(tert-butyl)-2-hydroxybenzaldehyde + Hydroxylamine hydrochloride
ConditionsAcidic medium (e.g., hydrochloric acid)
YieldHigh purity levels achieved

Q & A

Basic: What are the standard synthetic routes and characterization methods for 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime?

Answer:
The synthesis typically involves the condensation of 5-(tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Key steps include:

  • Synthesis : Reflux the aldehyde precursor with hydroxylamine in ethanol/water, catalyzed by sodium acetate or HCl .
  • Characterization :
    • NMR (¹H/¹³C): Confirm oxime formation via the disappearance of the aldehyde proton (~9-10 ppm) and appearance of an oxime proton (~8-9 ppm) .
    • XRD : Resolve structural ambiguities (e.g., E/Z isomerism) using single-crystal X-ray diffraction .
    • IR : Identify ν(N-O) and ν(C=N) stretches at ~1630 cm⁻¹ and ~930 cm⁻¹, respectively .

Advanced: How does the tert-butyl substituent influence the electronic and steric properties of this oxime in coordination chemistry?

Answer:
The tert-butyl group introduces steric bulk and electron-donating effects:

  • Steric Impact : Use X-ray crystallography to measure bond angles/distances between the oxime group and coordinating metal centers. Compare with smaller substituents (e.g., methyl) to assess steric hindrance .
  • Electronic Effects : Employ DFT calculations to map electron density distribution. The tert-butyl group stabilizes the aromatic ring via hyperconjugation, altering ligand field parameters in metal complexes .
  • Experimental Validation : Compare UV-Vis spectra of metal complexes (e.g., Cu²⁺ or Fe³⁺) with tert-butyl vs. non-bulky analogs to quantify electronic perturbations .

Advanced: How can researchers resolve contradictions in reported reactivity data for this oxime in nucleophilic addition reactions?

Answer:
Contradictions may arise from solvent polarity, pH, or isomer distribution:

  • Isomer Control : Use HPLC to quantify E/Z ratios under varying conditions (e.g., solvent polarity, temperature) .
  • Kinetic Studies : Perform time-resolved NMR to track reaction intermediates. For example, monitor oxime tautomerization in DMSO vs. THF .
  • Theoretical Modeling : Apply Marcus theory to compare activation barriers for nucleophilic attack on E vs. Z isomers .

Basic: What spectroscopic databases or reference materials are recommended for validating purity and structural assignments?

Answer:

  • NIST Chemistry WebBook : Cross-reference IR, MS, and NMR data .
  • PubChem/DSSTox : Validate molecular formula (C₁₁H₁₅NO₂) and physicochemical properties .
  • Acta Crystallographica : Compare XRD parameters (e.g., unit cell dimensions) with published structures of related oximes .

Advanced: How to design a factorial experiment to optimize the oxime’s catalytic performance in asymmetric synthesis?

Answer:
Use a 2³ factorial design to test variables:

  • Factors :
    • A : Catalyst loading (0.5–2.0 mol%).
    • B : Temperature (25–60°C).
    • C : Solvent polarity (toluene vs. acetonitrile).
  • Response Variables : Enantiomeric excess (HPLC) and yield .
  • Interaction Analysis : Apply ANOVA to identify synergistic effects (e.g., high temperature + polar solvent improves enantioselectivity) .

Advanced: How can researchers align studies on this oxime with theoretical frameworks in supramolecular chemistry?

Answer:

  • Ligand Design : Use crystallographic data to analyze hydrogen-bonding networks or π-stacking interactions in solid-state structures .
  • Host-Guest Studies : Conduct titration experiments (e.g., fluorescence quenching) to assess binding affinity with macrocyclic hosts .
  • Computational Validation : Simulate host-guest complexes using molecular docking software (e.g., AutoDock) to predict binding modes .

Basic: What are the stability considerations for storing and handling this oxime in air-sensitive reactions?

Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the oxime group .
  • Handling : Use Schlenk techniques for reactions requiring anhydrous conditions. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How to investigate the role of this oxime as a radical scavenger using mechanistic probes?

Answer:

  • EPR Spectroscopy : Detect radical intermediates (e.g., DPPH quenching) to quantify antioxidant activity .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated oxime to identify H-atom transfer mechanisms .
  • Computational Studies : Calculate bond dissociation energies (BDEs) for the N–O and O–H bonds using Gaussian software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime
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5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

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